molecular formula C22H25NO4 B7788995 Fmoc-N-methyl-D-leucine

Fmoc-N-methyl-D-leucine

Cat. No.: B7788995
M. Wt: 367.4 g/mol
InChI Key: BUJQSIPFDWLNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-methyl-D-leucine (CAS 103478-63-3) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, an N-methyl modification, and a D-configured leucine backbone. The molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol .

The Fmoc group enables temporary protection of the α-amino group during SPPS, while the N-methylation introduces steric hindrance, which can modulate peptide conformation, enhance metabolic stability, and reduce aggregation . The D-configuration further improves resistance to proteolytic degradation, making this compound valuable in designing therapeutic peptides and peptidomimetics.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQSIPFDWLNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Fmoc Protection of N-Methyl-D-Leucine

The synthesis begins with N-methyl-D-leucine, which undergoes Fmoc protection using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic solvent system. The reaction typically employs a mixture of 1,4-dioxane and aqueous sodium bicarbonate (1:1 v/v) to maintain a pH of 8–9, facilitating nucleophilic attack by the amino group on Fmoc-Cl. Excess Fmoc-Cl is quenched with diethyl ether, and the crude product is extracted into ethyl acetate.

Key parameters:

  • Molar ratio : 1.2 equivalents of Fmoc-Cl per N-methyl-D-leucine to ensure complete protection.

  • Reaction time : 4–6 hours at 0–5°C to minimize racemization.

Challenges in Stereochemical Integrity

The D-configuration of leucine introduces steric hindrance, necessitating low-temperature conditions to prevent epimerization. Studies show that reactions conducted above 10°C result in up to 5% L-isomer contamination, detectable via chiral HPLC.

Purification Strategies for Crude this compound

Ethanol/Water Recrystallization

The patented purification process involves dissolving the crude product in an ethanol/water system (ratios from 1:1 to 4:5) at 80°C, followed by gradual cooling to induce crystallization.

Table 1: Optimization of Ethanol/Water Ratios for Crystallization

Ethanol:Water RatioYield (%)Purity (HPLC, %)Crystallization Time (hours)
3:290.399.6712
2:393.999.7318
1:186.499.1924
Data adapted from CN103373940B patent embodiments.

Solvent Recycling and Cost Efficiency

Post-crystallization, residual ethanol is recovered via distillation, achieving >95% solvent reuse efficiency . This step reduces production costs by 18–22% compared to traditional methods using acetonitrile or dimethylformamide.

Analytical Characterization and Quality Control

Purity Assessment via Chromatography

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity ≥98%. The retention time for this compound is 12.3 ± 0.2 minutes under isocratic conditions (65% acetonitrile/0.1% TFA).

  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) show a single spot (Rf = 0.45).

Stereochemical Verification

  • Optical rotation : Specific rotation [α]D²⁰ = +22 ± 3° (c = 1 in DMF).

  • Chiral HPLC : Lux Cellulose-2 columns resolve D- and L-isomers, with baseline separation achieved using hexane/isopropanol (85:15).

Industrial-Scale Production Protocols

Batch Process Optimization

Large-scale synthesis (≥1 kg) employs:

  • Reactor design : Glass-lined vessels to prevent metal ion contamination.

  • Temperature control : Jacketed reactors with ±0.5°C precision during Fmoc protection.

  • Crystallization scaling : Linear increase in cooling rate (0.5°C/min per 100 L batch).

Comparative Analysis of Synthetic Methodologies

Traditional vs. Modern Approaches

ParameterDiethyl Ether ExtractionSolid-Phase Synthesis
Purity99.7%98.5%
Yield93.9%78.2%
Solvent Consumption3.5 L/kg8.7 L/kg
Racemization Risk<1%2–3%

Economic Viability

  • Cost per gram : $12.40 (ethanol/water method) vs. $18.90 (solid-phase).

  • Labor intensity : 14 person-hours/kg for crystallization vs. 22 for SPPS .

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the α-amino group for subsequent reactions.

Key Reaction:

Reagent: 20% piperidine in DMF
Conditions: 3–20 minutes at room temperature
Mechanism: Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .

Data Table: Fmoc Deprotection Efficiency

Reaction Time (min)Purity of Deprotected ProductEpimerization Risk
3>95%Negligible
10>98%Negligible
20>99%Low (<1%)

Applications: This step is essential in solid-phase peptide synthesis (SPPS) for iterative chain elongation .

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation with carboxyl groups of other amino acids.

Key Reagents and Conditions:

  • HATU/DIC: 1–2 equivalents, 30–60 minutes in DMF or NMP .

  • HBTU/HOBt: Yields >90% for sterically unhindered couplings .

Case Study: Microflow Reactor Coupling

A study demonstrated coupling N-Fmoc sarcosine with dipeptide 15 using HATU/DIC in a microflow reactor, achieving 87% yield in 24 minutes with no epimerization .

Challenges:

  • Steric hindrance: Bulky residues (e.g., N-methyl-D-leucine) reduce coupling efficiency to 60–75%.

  • Solvent dependency: DMF enhances solubility of hydrophobic intermediates compared to acetonitrile .

N-Methylation Stability

The methyl group on the nitrogen confers resistance to proteolytic degradation and influences peptide conformation.

Alkylation Side Reactions

Methylation Protocol (Biron−Kessler Method):

  • Reagents: Dimethyl sulfate or methyl iodide with DBU in NMP .

  • Yield: 75–98% for hindered amino acids (e.g., Thr(tBu), βAla) .

Data Table: Methylation Efficiency

Amino AcidMethylation ReagentYield (%)Purity (%)
Fmoc-Thr(tBu)-OHDimethyl sulfate8295
Fmoc-βAla-OHMethyl iodide9197

Note: Dimethyl sulfate is preferred for hindered substrates due to slower reaction kinetics .

Epimerization Risks

Acidic Conditions:

  • HBr/acetic acid: Causes up to 15% epimerization during N-Cbz removal .

  • Mitigation: Use HCl/dioxane or aqueous acidic mixtures to suppress racemization .

Basic Conditions:

  • Piperidine/DMF: Minimal epimerization (<1%) during Fmoc deprotection.

Hydrolysis

Ester Hydrolysis:

  • Conditions: NaOH/MeOH at 35°C

  • Outcome: Saponification of methyl esters with 85–95% efficiency .

Conformational Control

Incorporating N-methyl-D-leucine induces β-sheet or α-helix structures, as shown in neuropeptide analogs with enhanced membrane permeability .

Peptide Therapeutics

Example: A tetrapeptide containing two N-methyl residues showed 60% oral bioavailability in preclinical models, highlighting its pharmacokinetic advantages .

Scientific Research Applications

Fmoc-N-methyl-D-leucine is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of Fmoc-N-methyl-D-leucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of N-methylleucine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Structural Analogs

Key Observations :

  • Enantiomeric Pair (D vs. L) : Fmoc-N-methyl-D-leucine and its L-enantiomer share identical molecular weights but differ in chiral configuration. The D-form is preferred for enhancing proteolytic stability in peptides .
  • Side Chain Variations : Fmoc-N-methyl-D-phenylalanine features a benzyl side chain, offering distinct hydrophobicity and aromatic interactions compared to the isobutyl group in leucine derivatives .

Coupling Efficiency in SPPS

N-Methylation introduces steric hindrance, complicating amide bond formation. demonstrates that HBTU activation enables rapid coupling (10–30 minutes) for challenging residues like leucine, valine, and isoleucine . However, N-methylated variants may necessitate extended coupling times or double couplings. For example, this compound might require optimized conditions (e.g., higher reagent concentrations or microwave-assisted synthesis) to achieve comparable efficiency to non-methylated analogs .

Physicochemical Properties

  • Solubility: this compound is typically soluble in polar aprotic solvents (e.g., DMF, NMP), similar to other Fmoc-amino acids.
  • Melting Point : The melting range (108–116°C) is consistent with other crystalline Fmoc derivatives .
  • Stability : The Fmoc group is base-labile, requiring careful handling during deprotection steps in SPPS.

Research Findings and Challenges

  • Synthetic Challenges : N-Methylation can lead to lower yields due to steric effects, necessitating advanced catalysts (e.g., Lewis acids) .
  • Coupling Optimization : HBTU and related reagents (e.g., HATU) improve coupling efficiency for hindered residues .
  • Biological Performance: Peptides incorporating this compound show improved pharmacokinetic profiles compared to L-configured or non-methylated analogs .

Biological Activity

Fmoc-N-methyl-D-leucine is a derivative of the amino acid leucine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the nitrogen atom. This compound plays a significant role in peptide synthesis and has implications for various biological activities, particularly in the context of antimicrobial peptides and structural biology.

  • Chemical Formula : C₁₅H₁₉NO₂
  • Molecular Weight : Approximately 267.33 g/mol
  • Structure : The molecule features a branched aliphatic side chain typical of leucine, contributing to its hydrophobic nature.

Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. The Fmoc group acts as a protecting group for the amino functionality, which is essential during peptide coupling reactions to prevent unwanted side reactions. The methylation at the nitrogen alters the compound's interaction with other molecules and can influence the conformation of peptides, potentially affecting their biological activity.

Antimicrobial Properties

Research indicates that N-methylated amino acids can modulate the biological properties of peptides, particularly their antimicrobial activity. A study demonstrated that substitutions with N-methyl amino acids, including this compound, can enhance the stability and efficacy of antimicrobial peptides against various bacterial strains. For instance, specific substitutions led to decreased retention times in HPLC analyses, suggesting changes in hydrophobicity that impact peptide interactions with microbial membranes .

Influence on Peptide Conformation

The introduction of N-methyl groups can significantly affect the secondary structure of peptides. Studies have shown that N-methylation at specific positions can disrupt hydrogen bonding patterns, leading to conformational changes that may either enhance or diminish biological activity. For example, it was found that N-methylation at central positions within peptide sequences could destabilize helical structures, which are often crucial for antimicrobial efficacy .

Case Studies

  • Antimicrobial Peptide Modulation :
    • In a comparative study, peptides incorporating N-methylated amino acids exhibited varied antimicrobial activities against Gram-positive and Gram-negative bacteria. The most effective modifications were identified as those involving N-methyl substitutions at critical positions within the peptide sequence .
  • Peptide Stability and Activity :
    • Another investigation focused on the stability of cyclic lipopeptides when modified with N-methylated analogs. Results indicated that while some modifications increased stability, they also reduced overall antimicrobial activity due to conformational changes that hindered membrane interaction .

Applications in Research

This compound is not only pivotal in peptide synthesis but also serves as a model compound for studying the effects of methylation on peptide behavior. Its unique structural characteristics make it an essential tool in developing peptidomimetics and exploring new therapeutic agents.

Summary Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Fmoc-N-methyl-L-leucineL-isomer variantOften used in stereochemistry studies
Fmoc-N-ethyl-D-leucineEthyl group instead of methylAlters hydrophobicity and steric effects
Fmoc-LeuNo methylation on nitrogenStandard building block without modifications

Q & A

Basic Research Questions

Q. What are the established protocols for incorporating Fmoc-N-methyl-D-leucine into peptide chains via solid-phase synthesis?

  • Methodological Answer : this compound is typically introduced during solid-phase peptide synthesis (SPPS) using iterative deprotection (20% piperidine in DMF) and coupling steps. Activation reagents like HBTU/HOBt or Oxyma Pure with DIC are recommended for efficient coupling. The methyl group on the nitrogen and D-configuration require extended coupling times (45–60 minutes) to ensure completeness. Post-synthesis, cleavage from the resin (e.g., TFA cocktail with scavengers) releases the peptide .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers. Moisture and elevated temperatures accelerate Fmoc-group degradation. Pre-weigh aliquots in a desiccator to minimize freeze-thaw cycles and confirm purity via HPLC before use .

Q. What analytical techniques are essential for characterizing this compound and its peptide derivatives?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Confirm identity via ESI-MS or MALDI-TOF mass spectrometry. For stereochemical integrity, chiral HPLC or NMR (e.g., NOESY for spatial configuration) is critical. Monitor coupling efficiency by Kaiser or chloranil tests .

Q. Why is this compound used in peptide design compared to non-methylated or L-isomers?

  • Methodological Answer : The N-methyl group enhances metabolic stability by reducing protease susceptibility, while the D-configuration introduces conformational constraints, improving target selectivity. These modifications are pivotal in designing peptide therapeutics with prolonged half-lives .

Advanced Research Questions

Q. How can researchers minimize racemization during coupling of this compound in SPPS?

  • Methodological Answer : Maintain a pH >7 during coupling to avoid protonation of the amino group but <9 to prevent Fmoc cleavage. Use low-basicity activators (e.g., COMU) and pre-activate the amino acid for 1–2 minutes before coupling. Monitor racemization via Marfey’s reagent derivatization followed by HPLC .

Q. What advanced techniques validate the stereochemical integrity of this compound in synthesized peptides?

  • Methodological Answer : X-ray crystallography or 2D-NMR (e.g., ROESY) can resolve spatial arrangements. Isotopic labeling (e.g., 13C/15N) combined with NMR spectroscopy provides dynamic conformational data. Circular dichroism (CD) detects bulk chiral changes in α-helical or β-sheet regions .

Q. How should contradictory data on coupling efficiency of this compound be reconciled across studies?

  • Methodological Answer : Variability often stems from solvent choice (DMF vs. NMP), activator concentration, or resin swelling. Systematically replicate conditions (e.g., 0.1 M HOBt vs. Oxyma) and use kinetic analysis (e.g., FTIR monitoring) to identify optimal parameters. Cross-reference with published SPPS optimization frameworks .

Q. What role does this compound play in stabilizing non-canonical peptide conformations?

  • Methodological Answer : The D-configuration and N-methylation disrupt hydrogen-bonding networks, favoring turn or helical structures. Use molecular dynamics simulations (e.g., AMBER force field) to model conformational impacts. Validate experimentally via CD or solution-state NMR .

Q. How can safety risks associated with handling this compound in SPPS be mitigated?

  • Methodological Answer : Use fume hoods for TFA cleavage steps. Wear nitrile gloves and chemical-resistant lab coats. Implement spill kits with neutralizers (e.g., sodium bicarbonate for acids). Monitor air quality for residual solvents (e.g., DMF) using gas chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.